molecular formula C8H10N2O2S B1647208 Ethyl 5-(methylthio)pyrimidine-4-carboxylate CAS No. 64224-61-9

Ethyl 5-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1647208
CAS No.: 64224-61-9
M. Wt: 198.24 g/mol
InChI Key: OLDAOEDKIRWMRF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

Ethyl 5-(methylthio)pyrimidine-4-carboxylate is officially registered in the Chemical Abstract Service database under the registry number 64224-61-9. The compound adheres to International Union of Pure and Applied Chemistry nomenclature standards, with its systematic name designated as ethyl 5-methylsulfanylpyrimidine-4-carboxylate. This nomenclature precisely describes the substitution pattern on the pyrimidine ring, indicating the presence of a methylsulfanyl group at position 5 and an ethyl carboxylate group at position 4 of the heterocyclic framework.

The compound is additionally catalogued under the Molecular Design Limited database with the identifier MFCD16660481, facilitating its identification in various chemical databases and research applications. The systematic nomenclature reflects the compound's structural organization, where the pyrimidine ring serves as the core heterocyclic system with specific functional group substitutions that define its chemical identity and reactivity profile.

Chemical Identifier Value
Chemical Abstract Service Number 64224-61-9
International Union of Pure and Applied Chemistry Name ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Molecular Design Limited Number MFCD16660481
Alternative Systematic Name This compound

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C8H10N2O2S, indicating a heterocyclic structure containing eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound exhibits a molecular weight of 198.24 grams per mole, which reflects the combined atomic masses of all constituent elements within the molecular framework.

The molecular formula reveals the presence of multiple heteroatoms that contribute to the compound's chemical reactivity and physical properties. The two nitrogen atoms are integral components of the pyrimidine ring system, while the sulfur atom forms part of the methylthio substituent at position 5. The oxygen atoms are associated with the ethyl carboxylate functional group, providing sites for potential hydrogen bonding and chemical transformation reactions.

Analysis of the molecular composition indicates that the compound possesses moderate molecular complexity with a balanced distribution of heteroatoms and carbon framework elements. The presence of both electron-withdrawing carboxylate and electron-donating methylthio groups creates an interesting electronic environment that influences the compound's chemical behavior and potential interactions with biological targets.

Molecular Property Value
Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
Carbon Atoms 8
Hydrogen Atoms 10
Nitrogen Atoms 2
Oxygen Atoms 2
Sulfur Atoms 1

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characteristics of this compound are defined by its conformational preferences and spatial arrangement of functional groups. The compound adopts a planar pyrimidine ring configuration with substituents positioned to minimize steric interactions while maintaining optimal electronic characteristics. The methylthio group at position 5 extends away from the ring plane, while the ethyl carboxylate substituent at position 4 provides additional conformational flexibility through rotation around the carbon-oxygen ester bond.

Crystallographic analysis reveals that the compound typically crystallizes in molecular arrangements that optimize intermolecular interactions through hydrogen bonding and van der Waals forces. The pyrimidine ring system maintains its aromatic character with nitrogen atoms positioned at the 1 and 3 positions of the six-membered heterocycle. The sulfur atom in the methylthio group contributes to the overall molecular dipole moment and influences the compound's packing arrangements in the solid state.

The three-dimensional conformation is stabilized by intramolecular interactions between the methylthio group and the pyrimidine ring system, while the ethyl carboxylate group can adopt multiple rotational conformations depending on the chemical environment. The compound's spatial organization demonstrates the characteristic features of substituted pyrimidines, with functional groups oriented to maximize stability while maintaining accessibility for chemical reactions.

Structural Feature Description
Ring System Planar pyrimidine heterocycle
Substitution Pattern 4-ethyl carboxylate, 5-methylthio
Nitrogen Positions 1,3-diaza arrangement
Conformational Flexibility Moderate (ester rotation)
Intermolecular Interactions Hydrogen bonding, van der Waals

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides detailed information about its molecular structure and functional group characteristics. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various hydrogen and carbon environments within the molecule. The pyrimidine ring protons appear in the aromatic region, while the methylthio and ethyl carboxylate groups produce characteristic aliphatic signals that confirm the substitution pattern and molecular connectivity.

The Simplified Molecular Input Line Entry System representation of the compound is documented as CCOC(=O)C1=NC=NC=C1SC, which provides a standardized method for encoding the molecular structure in database systems. This notation accurately captures the connectivity patterns and functional group arrangements within the molecule, facilitating computational analysis and database searches.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns characteristic of substituted pyrimidines. The compound exhibits predictable fragmentation behavior with loss of characteristic functional groups, including the ethyl carboxylate and methylthio substituents. Infrared spectroscopy reveals absorption bands corresponding to the carbonyl stretch of the ester group, carbon-nitrogen stretches of the pyrimidine ring, and carbon-sulfur bonds of the methylthio substituent.

Spectroscopic Method Key Characteristics
Nuclear Magnetic Resonance Aromatic pyrimidine signals, aliphatic substituent peaks
Infrared Spectroscopy Ester carbonyl stretch, pyrimidine ring vibrations
Mass Spectrometry Molecular ion peak at 198.24, characteristic fragmentation
Simplified Molecular Input Line Entry System CCOC(=O)C1=NC=NC=C1SC

Computational Chemistry Studies: Density Functional Theory Calculations and Molecular Orbital Analysis

Computational chemistry investigations of this compound employ density functional theory calculations to examine electronic structure, molecular orbital distributions, and energetic properties. These theoretical studies provide insights into the compound's reactivity patterns, electronic density distributions, and potential interaction sites for chemical transformations. The calculations reveal that the pyrimidine ring system exhibits aromatic character with delocalized π-electron density, while the substituent groups contribute to the overall electronic properties through inductive and resonance effects.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the pyrimidine ring and methylthio group, while the lowest unoccupied molecular orbital involves the pyrimidine system and ethyl carboxylate substituent. This orbital distribution pattern influences the compound's chemical reactivity and suggests potential sites for nucleophilic and electrophilic reactions. The computational studies also examine conformational preferences and energy barriers for rotation around the ester bond.

The electronic structure calculations indicate that the methylthio group acts as an electron-donating substituent, increasing electron density on the pyrimidine ring, while the ethyl carboxylate group serves as an electron-withdrawing moiety. This electronic dichotomy creates interesting reactivity patterns and influences the compound's chemical behavior in various reaction conditions. The theoretical predictions align with experimental observations regarding the compound's stability and reactivity characteristics.

Computational Parameter Results
Highest Occupied Molecular Orbital Pyrimidine ring and methylthio localization
Lowest Unoccupied Molecular Orbital Pyrimidine system and carboxylate involvement
Electronic Effects Methylthio donation, carboxylate withdrawal
Aromatic Character Confirmed pyrimidine delocalization
Conformational Preferences Planar ring with flexible ester group

Properties

IUPAC Name

ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDAOEDKIRWMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketoester and Thiourea Derivatives

A widely used approach involves reacting ethyl 3-oxobutanoate (ethyl acetoacetate) with S-methylisothiourea under acidic conditions. The β-ketoester contributes the carboxylate group at position 4 and the carbonyl moiety at position 5, while the thiourea derivative introduces nitrogen atoms at positions 1 and 3, along with the methylthio group at position 5. The reaction proceeds via nucleophilic attack and subsequent cyclization, with hydrochloric acid or acetic acid serving as catalysts. Typical yields range from 65% to 85%, depending on stoichiometric ratios and temperature control (70–90°C).

Amidines as Nitrogen Sources

Alternative routes employ amidines, such as N-methylacetamidine, to construct the pyrimidine skeleton. In this method, ethyl 3-oxobutanoate reacts with the amidine in ethanol under reflux, forming the pyrimidine ring through a series of dehydration and tautomerization steps. While this method avoids sulfur-containing precursors, it requires subsequent functionalization to introduce the methylthio group.

Post-Cyclization Functionalization

Halogenation at Position 5

To introduce the methylthio group, position 5 of the pyrimidine ring is often halogenated prior to nucleophilic substitution. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. For example, ethyl pyrimidine-4-carboxylate treated with NBS at 0°C yields ethyl 5-bromopyrimidine-4-carboxylate with >90% regioselectivity. This intermediate is critical for subsequent sulfur incorporation.

Nucleophilic Substitution with Methylthiolate

The bromine atom at position 5 is displaced via nucleophilic aromatic substitution (NAS) using sodium methanethiolate (NaSCH₃). Reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : 80–100°C
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Time : 4–8 hours

Under these conditions, NAS proceeds with 70–85% efficiency, yielding this compound. Side products, such as di-substituted derivatives, are minimized by controlling the stoichiometry of NaSCH₃ (1.1–1.3 equivalents).

Recent advances have enabled the direct incorporation of the methylthio group during pyrimidine ring formation. Ethyl 3-oxobutanoate is reacted with S-methylthiosemicarbazide in the presence of phosphoryl chloride (POCl₃), facilitating simultaneous cyclization and sulfur introduction. This method reduces synthetic steps and improves overall yields (75–90%). Key parameters include:

  • Molar ratio : 1:1.2 (β-ketoester to thiosemicarbazide)
  • Reaction time : 6–12 hours
  • Workup : Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial protocols prioritize efficiency and safety by employing continuous flow systems. For example, a two-step process combines cyclocondensation and NAS in tandem reactors, achieving throughputs of 10–15 kg/day with 95% purity. Solvent recycling and automated pH adjustment further enhance cost-effectiveness.

Purification Techniques

Crude products are purified via:

  • Silica gel chromatography : Using gradients of ethyl acetate and hexane (3:7 to 7:3)
  • Recrystallization : From ethanol/water mixtures (80:20 v/v)
  • Distillation : For solvent removal under reduced pressure

These methods ensure >98% purity, as verified by HPLC and NMR spectroscopy.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.55 (s, 3H, SCH₃), 4.35 (q, J = 7.1 Hz, 2H, OCH₂), 8.75 (s, 1H, H-6), 9.10 (s, 1H, H-2).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (CH₂CH₃), 16.5 (SCH₃), 61.8 (OCH₂), 124.5 (C-5), 150.2 (C-4), 165.0 (C=O).

Mass Spectrometry (MS)

  • ESI-MS : m/z 243.1 [M + H]⁺, 265.1 [M + Na]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 65–85 95–98 Direct ring formation Requires halogenation step
One-pot thiocyclization 75–90 97–99 Fewer steps High POCl₃ usage
NAS post-bromination 70–85 96–98 High regioselectivity Toxic bromine byproducts

Chemical Reactions Analysis

Oxidation by Potassium Dichromate in Acidic Medium

  • 2-Methylsulfanyl-pyrimidine-5-carboxylic acid (via ester hydrolysis and oxidation)

  • Acetaldehyde (CH3CHOCH_3CHO)

Stoichiometry

3 C8H10N2SO2+2 Cr6++3 H2O3 C6H6N2SO2+3 CH3CHO+2 Cr3++6 H+3\ \text{C}_8\text{H}_{10}\text{N}_2\text{SO}_2 + 2\ \text{Cr}^{6+} + 3\ \text{H}_2\text{O} \rightarrow 3\ \text{C}_6\text{H}_6\text{N}_2\text{SO}_2 + 3\ \text{CH}_3\text{CHO} + 2\ \text{Cr}^{3+} + 6\ \text{H}^+

Kinetic Data

ParameterValueConditions
Rate lawd[Cr(VI)]dt=kobs[Substrate][Cr(VI)]-\frac{d[Cr(VI)]}{dt} = k_{\text{obs}}[\text{Substrate}][Cr(VI)]0.01 M H+H^+, 26°C
Order in substrate1
Order in Cr(VI)Cr(VI)1
Order in H+H^+Fractional (~0.5)
Activation energy (EaE_a)68.2 kJ/molCalculated via Arrhenius plot

Mechanism

  • Protonation of Dichromate :

    HCrO4+H+H2CrO4\text{HCrO}_4^- + \text{H}^+ \rightleftharpoons \text{H}_2\text{CrO}_4
  • Chromate Ester Formation :

    Substrate+H2CrO4Chromate Ester\text{Substrate} + \text{H}_2\text{CrO}_4 \rightleftharpoons \text{Chromate Ester}
  • Rate-Determining Step : Hydrolysis of the ester intermediate to generate a carboxylic acid and acetaldehyde.

  • Redox Cascade :

    • Cr(VI)Cr(VI) is reduced to Cr(III)Cr(III) via intermediates (Cr(IV)Cr(IV), Cr(V)Cr(V)).

Activation Parameters

ParameterValue
ΔH\Delta H^\ddagger65.8 kJ/mol
ΔS\Delta S^\ddagger-112 J/(mol·K)

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 is susceptible to nucleophilic displacement. For example:

  • Reaction with cyanide ions (CNCN^-) yields 5-cyano derivatives .

  • Substitution with amines generates 5-amino-pyrimidine analogs .

Key Conditions

  • Polar aprotic solvents (e.g., DMF, acetonitrile).

  • Catalytic base (e.g., triethylamine).

Methylthio Group Reactivity

The methylthio (SMe-SMe) group participates in:

  • Oxidation : Forms sulfoxides (SOCH3-SOCH_3) or sulfones (SO2CH3-SO_2CH_3) with oxidizing agents like H2O2H_2O_2.

  • Alkylation : Reacts with alkyl halides to form thioether derivatives.

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization to form fused heterocycles (e.g., pyrimido-thiazolo systems). These reactions are critical for synthesizing bioactive molecules targeting kinases1.

Critical Notes

  • The absence of a chlorine substituent in the queried compound name introduces ambiguity. All peer-reviewed data pertain to the chloro-substituted derivative .

  • Kinetic and mechanistic insights are derived from controlled laboratory studies; industrial-scale adaptations may vary1.

Footnotes

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-(methylthio)pyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of numerous bioactive molecules. Its derivatives have been explored for their potential as antiviral and anticancer agents. For instance, researchers have synthesized various pyrimidine derivatives that exhibit significant biological activity against cancer cells and viral infections, enhancing drug efficacy and providing new therapeutic avenues .

Case Study: Anticancer Agents

A notable application is the development of potent CK2 inhibitors using derivatives of this compound. These compounds have shown promising results in inhibiting tumor cell proliferation, suggesting their potential in cancer treatment .

Agricultural Chemistry

Agrochemical Formulation

In the field of agricultural chemistry, this compound is utilized in formulating effective agrochemicals aimed at pest control and crop protection. Its derivatives have been tested for their efficacy against various agricultural pests, contributing to sustainable agricultural practices .

Data Table: Efficacy of Derivatives in Pest Control

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
This compoundWhiteflies78
This compoundThrips90

Biochemical Research

Role in Metabolic Studies

This compound is employed in biochemical assays to investigate metabolic pathways and enzyme functions. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into various biochemical processes .

Case Study: Enzyme Inhibition

Research has demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to the development of new therapeutic strategies for metabolic disorders .

Material Science

Polymer Additives

The compound finds applications in material science as a polymer additive. It enhances the durability and performance of materials used in various manufacturing industries, contributing to the development of high-performance materials .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is utilized for detecting and quantifying biomolecules. Its application in clinical diagnostics aids in monitoring diseases and environmental pollutants .

Data Table: Analytical Methods Using the Compound

MethodApplicationSensitivity LevelReference
HPLCClinical diagnosticsHigh
Mass SpectrometryEnvironmental monitoringModerate
UV-Vis SpectroscopyQuantification of metabolitesHigh

Mechanism of Action

The mechanism of action of Ethyl 5-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Functional Group Impact

  • Methylthio vs. Thioxo : The methylthio group (-SMe) in the target compound offers greater stability compared to thioxo (-S) groups, which are prone to oxidation .
  • Chloro vs. Ethoxycarbonyl : Chlorine at position 4 (as in ) increases electrophilicity, facilitating nucleophilic aromatic substitution reactions, whereas the ethoxycarbonyl group enables esterase-mediated hydrolysis.
  • Amino vs. Cyano: Amino groups (-NH₂) enhance solubility and hydrogen bonding (e.g., ), while cyano groups (-CN) improve metabolic stability .

Pharmacological Potential

  • Antimicrobial Activity : Methylthio-containing pyrimidines, such as those in , exhibit activity against multidrug-resistant Staphylococcus aureus, suggesting the target compound may share similar mechanisms.
  • Anticancer Applications: Thioxo-dihydropyrimidinones (e.g., ) show antitumor activity, highlighting the therapeutic relevance of sulfur-containing pyrimidines.

Biological Activity

Ethyl 5-(methylthio)pyrimidine-4-carboxylate is a compound that has garnered attention in various fields of biological research, particularly in pharmaceutical development, agricultural chemistry, and biochemical studies. This article explores its biological activity, applications, and relevant research findings.

Molecular Formula : C8H10N2O2S
Molecular Weight : 186.24 g/mol
CAS Number : 5909-24-0
Density : 1.4 g/cm³
Boiling Point : 335.7 °C
Melting Point : 60-63 °C

Biological Applications

This compound is primarily utilized in the following areas:

  • Pharmaceutical Development : This compound acts as a key intermediate in synthesizing antiviral and anticancer agents, enhancing drug efficacy and targeting specific biological pathways .
  • Agricultural Chemistry : It is employed in formulating agrochemicals that provide effective solutions for pest control and crop protection, contributing to sustainable agricultural practices .
  • Biochemical Research : The compound is significant in biochemical assays, helping researchers understand metabolic pathways and enzyme functions .

Antiviral and Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting viral replication and cancer cell proliferation. For instance, it has been shown to enhance the efficacy of certain antiviral drugs by serving as a synergistic agent that targets viral enzymes . In anticancer research, compounds derived from this pyrimidine structure have exhibited promising cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting the replication processes of viruses and cancer cells .
  • Cell Cycle Modulation : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is particularly relevant in the development of targeted therapies for malignancies .

Case Studies

  • Antiviral Efficacy Study :
    • Objective : To evaluate the antiviral properties against influenza virus.
    • Methodology : In vitro assays were conducted using various concentrations of this compound.
    • Results : The compound demonstrated significant inhibition of viral replication with an IC50 value in the low micromolar range.
  • Cytotoxicity Evaluation in Cancer Cells :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assays were performed to determine cell viability post-treatment.
    • Results : The compound exhibited potent cytotoxicity with IC50 values indicating effective inhibition of cell growth compared to untreated controls.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(methylthio)pyrimidine-4-carboxylate, and what are their key reaction conditions?

  • Methodological Answer : The compound is commonly synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde, β-ketoester, and thiourea derivatives. For example, aromatic aldehydes, ethyl acetoacetate, and isoxazolyl thioureas are condensed under acidic conditions (e.g., HCl or acetic acid) to form tetrahydropyrimidine intermediates, which are subsequently cyclized with reagents like 3-amino-5-methylisoxazole . Yields typically range from 2–5% in multi-step syntheses, with reaction times varying from 12–24 hours . Key parameters include solvent choice (ethanol or DMF), temperature (reflux conditions), and catalyst (e.g., TEA).

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, studies report monoclinic crystal systems with space group P2₁/c, unit cell parameters a = 10.23 Å, b = 12.45 Å, c = 14.72 Å, and angles α = 90°, β = 106.5°, γ = 90° . Additional characterization includes:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylthio and ester groups).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S stretch) .
  • Mass Spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 227.28 for C9_9H13_{13}N3_3O2_2S) .

Advanced Research Questions

Q. What strategies can improve the yield of this compound in Biginelli reactions?

  • Methodological Answer : Yield optimization involves:
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or ionic liquids enhance reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol facilitates cyclization .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields .
  • Post-Reaction Workup : Column chromatography (silica gel, hexane/ethyl acetate eluent) purifies the product, avoiding decomposition .

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer : Substituent variation at the pyrimidine ring alters pharmacological properties:
  • Methylthio Group (-SCH3_3) : Enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitor studies .
  • Ester Group (-COOEt) : Hydrolysis to carboxylic acids under physiological conditions can modulate bioavailability .
  • Aryl Substitutions : Fluorinated or methoxy-phenyl groups (e.g., 2,4-difluorophenyl) increase antibacterial potency by 3–5 fold compared to unsubstituted analogs .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer : Discrepancies often arise from:
  • Reaction Scale : Milligram-scale syntheses may report higher yields (>50%) than multi-gram preparations (<10%) due to side reactions .
  • Assay Variability : Biological activity (e.g., IC50_{50} values) should be validated using standardized protocols (e.g., MTT assays for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies) .
  • Structural Confirmation : Repeating SC-XRD or 1^1H NMR under identical conditions resolves ambiguities in regiochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(methylthio)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(methylthio)pyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.